molecular formula C12H15Cl2NO2 B7768929 Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl

Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl

Cat. No.: B7768929
M. Wt: 276.16 g/mol
InChI Key: GPSAQXGZGMSPEQ-BAUSSPIASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of these targets, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)pyrrolidine-3-carboxylate
  • 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxamide
  • 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylic acid

Uniqueness

Trans (+/-) 4-(2-chlorophenyl)pyrrolidine-3-methylcarboxylate, HCl is unique due to its specific chemical structure, which imparts distinct reactivity and selectivity in various chemical reactions. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

methyl (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H/t9-,10+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSAQXGZGMSPEQ-BAUSSPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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